9-Methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.0(2,7)]trideca-2,4,6-triene-13-carboxamide
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Overview
Description
9-METHYL-11-THIOXO-8-OXA-10,12-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4,6-TRIENE-13-CARBOXAMIDE is a heterocyclic compound known for its significant anti-inflammatory properties. This compound is part of a broader class of tricyclic compounds that have shown potential in pharmaceutical applications, particularly as nonsteroidal anti-inflammatory drugs (NSAIDs) .
Preparation Methods
The synthesis of 9-METHYL-11-THIOXO-8-OXA-10,12-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4,6-TRIENE-13-CARBOXAMIDE typically involves a three-component condensation reaction. This reaction includes acetoacetic acid N-aryl (N,N-diethyl)amides, salicylaldehyde, and thiourea in ethanol (EtOH) with a sodium-bisulfate catalyst . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve scaling up this synthesis process while maintaining stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with halogens can yield halogenated derivatives, which may have different pharmacological properties.
Scientific Research Applications
9-METHYL-11-THIOXO-8-OXA-10,12-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4,6-TRIENE-13-CARBOXAMIDE has been extensively studied for its anti-inflammatory activity. It has shown promise as a nonsteroidal anti-inflammatory drug (NSAID) due to its ability to inhibit inflammation effectively . Additionally, its analgesic properties make it a potential candidate for pain management. Research has also explored its potential antimicrobial, antifungal, and antitumor activities, making it a versatile compound in medicinal chemistry .
Mechanism of Action
The mechanism of action of this compound involves the inhibition of specific enzymes and pathways associated with inflammation. It targets molecular pathways that mediate inflammatory responses, thereby reducing inflammation and pain . The exact molecular targets may include cyclooxygenase (COX) enzymes, which are commonly inhibited by NSAIDs.
Comparison with Similar Compounds
Similar compounds include other tricyclic heterocycles with anti-inflammatory properties. For example:
13-(N-Arylaminocarbonyl)-9-Methyl-11-Thioxo-8-Oxa-10,12-Diazatricyclo[7.3.1.0~2,7~]Trideca-2,4,6-Trienes: These compounds have similar structural features and exhibit high anti-inflammatory activity.
10-N-Phenyl-Substituted Derivatives: These derivatives also show promising anti-inflammatory properties and are being studied for their potential as NSAIDs.
The uniqueness of 9-METHYL-11-THIOXO-8-OXA-10,12-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4,6-TRIENE-13-CARBOXAMIDE lies in its specific structural configuration, which contributes to its potent biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C12H13N3O2S |
---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxamide |
InChI |
InChI=1S/C12H13N3O2S/c1-12-8(10(13)16)9(14-11(18)15-12)6-4-2-3-5-7(6)17-12/h2-5,8-9H,1H3,(H2,13,16)(H2,14,15,18) |
InChI Key |
LLGXLATYNRJHFH-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(C(C3=CC=CC=C3O1)NC(=S)N2)C(=O)N |
Origin of Product |
United States |
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